Product packaging for D-Arabinose-1-d(Cat. No.:CAS No. 77583-92-7)

D-Arabinose-1-d

Cat. No.: B583506
CAS No.: 77583-92-7
M. Wt: 151.136
InChI Key: PYMYPHUHKUWMLA-SZQJHYLSSA-N
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Description

Contextual Significance of D-Arabinose as a Pentose (B10789219) Sugar in Biological Systems

D-arabinose, a five-carbon monosaccharide, is a crucial component in the metabolic processes of a diverse range of organisms, from bacteria to eukaryotes. nih.gov Unlike its more common enantiomer, L-arabinose, which is widespread in plant polysaccharides like hemicellulose and pectin (B1162225), D-arabinose plays more specialized roles. wikipedia.org

In certain bacteria, such as Escherichia coli, D-arabinose can be metabolized through specific enzymatic pathways. nih.govnih.gov For instance, the metabolic pathway for D-arabinose in E. coli B/r involves its conversion to D-ribulose, followed by phosphorylation to D-ribulose-5-phosphate, which then enters the pentose phosphate (B84403) pathway. nih.gov This pathway is central to cellular metabolism, generating precursors for nucleotide biosynthesis and reducing equivalents in the form of NADPH.

In eukaryotes, D-arabinose is an intermediate in the biosynthesis of important compounds. For example, in the trypanosomatid Crithidia fasciculata, D-arabinose is a precursor for the synthesis of the nucleotide sugar GDP-α-D-arabinopyranose, which is essential for the formation of complex surface glycoconjugates. nih.gov Furthermore, D-arabinose is involved in the biosynthesis of D-erythroascorbate in yeast and fungi. nih.gov Recent research has proposed a pathway for D-arabinose formation from D-glucose via the pentose phosphate pathway in eukaryotes, highlighting its integration into central carbon metabolism. nih.gov

The structural importance of D-arabinose is particularly evident in mycobacteria. It is a major constituent of the cell wall polysaccharides, arabinogalactan (B145846) and lipoarabinomannan. These complex glycans are essential for the viability and structural integrity of the mycobacterial cell wall, making the biosynthetic pathway of D-arabinose a potential target for drug development against diseases like tuberculosis.

Table 1: Biological Roles and Metabolic Pathways of D-Arabinose

Organism/SystemBiological Role/Metabolic PathwayKey Intermediates/Products
Escherichia coliCarbon source, metabolized via the pentose phosphate pathway. nih.govnih.govD-ribulose, D-ribulose-5-phosphate. nih.gov
Eukaryotes (e.g., Crithidia fasciculata)Precursor for GDP-α-D-arabinopyranose synthesis. nih.govGDP-α-D-arabinopyranose. nih.gov
Yeast and FungiIntermediate in D-erythroascorbate biosynthesis. nih.govD-erythroascorbate. nih.gov
MycobacteriaEssential component of cell wall polysaccharides (arabinogalactan and lipoarabinomannan).Arabinogalactan, Lipoarabinomannan.

Rationale for Isotopic Labeling at the C-1 Position: A Precision Research Tool

The strategic placement of a deuterium (B1214612) atom at the C-1 position of D-arabinose provides researchers with a powerful tool to investigate biochemical processes with high specificity. The rationale for this isotopic labeling is primarily rooted in the study of enzyme reaction mechanisms and the tracing of metabolic fates of the aldehyde group.

The C-1 position of D-arabinose is the aldehyde carbon, a site of significant chemical reactivity and the target of several key enzymes, such as dehydrogenases. nih.gov When a C-H bond is broken in the rate-determining step of an enzymatic reaction, substituting the hydrogen with deuterium can lead to a decrease in the reaction rate. This phenomenon is known as a primary kinetic isotope effect (KIE). wikipedia.orgepfl.chprinceton.edu By measuring the KIE using D-Arabinose-1-d, researchers can gain critical insights into the transition state of the reaction and confirm whether the C-H bond cleavage at the C-1 position is a rate-limiting step. nih.gov For example, in reactions catalyzed by arabinose dehydrogenases, which oxidize the C-1 aldehyde to a carboxylate, the use of this compound can help to elucidate the hydride transfer mechanism. nih.gov

Furthermore, isotopic labeling allows for the unambiguous tracing of atoms through metabolic pathways. By introducing this compound into a biological system, scientists can follow the fate of the deuterium label using techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry. mdpi.com This enables the precise mapping of how D-arabinose is converted into other molecules and integrated into larger cellular components.

Overview of Academic Research Domains Utilizing this compound

The unique properties of this compound make it a valuable tool in several key areas of academic research.

Enzymology and Mechanistic Studies: A primary application of this compound is in the field of enzymology to probe the mechanisms of enzymes that act on the aldehyde group of aldose sugars. For instance, studying L-arabinose 1-dehydrogenase from Azospirillum brasilense, which catalyzes the NAD(P)+-dependent oxidation of L-arabinose to L-arabinonolactone, can be enhanced by using the deuterated substrate to investigate the hydride transfer step through kinetic isotope effect studies. nih.govnih.gov Such studies are fundamental to understanding how enzymes achieve their remarkable catalytic efficiency and specificity.

Metabolic Pathway Analysis: this compound can be used as a tracer to delineate the metabolic pathways involving D-arabinose. By administering the labeled sugar to cells or organisms and analyzing the distribution of the deuterium label in various metabolites, researchers can map out the connections between different metabolic routes. mdpi.com This is particularly relevant in microorganisms where D-arabinose can serve as a carbon source. nih.gov

Structural Biology and NMR Spectroscopy: Deuterium labeling is a powerful technique in NMR spectroscopy for simplifying complex spectra and determining the three-dimensional structures of molecules in solution. researchgate.nethmdb.ca While less common than 13C labeling, deuterium can be used to probe specific sites in a molecule. This compound can be used in NMR studies to assign signals corresponding to the C-1 position and to study the conformation of the sugar ring and its interactions with other molecules, such as proteins or other carbohydrates. researchgate.net

Table 2: Research Applications of this compound

Research DomainApplicationTechnique(s)Expected Outcome
EnzymologyElucidation of enzyme reaction mechanisms. nih.govKinetic Isotope Effect (KIE) studies. wikipedia.orgepfl.chDetermination of the rate-limiting step and transition state of enzymatic reactions involving the C-1 position.
Metabolic Pathway AnalysisTracing the metabolic fate of D-arabinose. mdpi.comMass Spectrometry, NMR Spectroscopy. mdpi.comMapping of metabolic pathways and identification of downstream metabolites of D-arabinose.
Structural BiologyStructural analysis of carbohydrates and their complexes. researchgate.netNuclear Magnetic Resonance (NMR) Spectroscopy. researchgate.nethmdb.caAssignment of specific NMR signals and determination of molecular conformation and interactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B583506 D-Arabinose-1-d CAS No. 77583-92-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4R)-1-deuterio-2,3,4,5-tetrahydroxypentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i1D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMYPHUHKUWMLA-SZQJHYLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=O)[C@H]([C@@H]([C@@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Positionally Labeled D Arabinose E.g., D Arabinose 1 D

Chemical Synthesis Approaches for C-1 Isotope Incorporation

Chemical methods offer versatile routes for the introduction of isotopes at the C-1 position of D-arabinose. These methods often involve the extension of a shorter sugar chain, allowing for the direct incorporation of a labeled carbon or a functional group that can be subsequently converted to a labeled aldehyde.

The Kiliani-Fischer synthesis is a classical method for elongating the carbon chain of an aldose by one carbon atom. chemistrysteps.comwikipedia.org This process proceeds through a cyanohydrin intermediate. chemistrysteps.comwikipedia.orgaskfilo.com When applied to a starting sugar like D-erythrose, the addition of a labeled cyanide, such as hydrogen cyanide with the carbon isotope ¹³C or ¹⁴C, or deuterium (B1214612) cyanide (DCN), allows for the introduction of the label at the C-1 position of the resulting pentose (B10789219).

The reaction begins with the nucleophilic addition of the cyanide ion to the carbonyl group of the starting aldose, forming two epimeric cyanohydrins. chemistrysteps.comwikipedia.orglibretexts.org These intermediates are then hydrolyzed to aldonic acids, which are subsequently reduced to the corresponding aldoses. chemistrysteps.comaskfilo.com In the context of preparing labeled D-arabinose, D-erythrose would be the starting material. The process results in a mixture of two diastereomeric sugars, D-arabinose and D-ribose, which would then require separation. chemistrysteps.com

The general steps of the Kiliani-Fischer synthesis for preparing C-1 labeled D-arabinose are outlined below:

Cyanohydrin Formation: Reaction of D-erythrose with a labeled cyanide source (e.g., Na¹³CN, K¹⁴CN, or DCN) to form a mixture of C-1 labeled cyanohydrins.

Hydrolysis: The cyanohydrin mixture is hydrolyzed to the corresponding labeled aldonic acids.

Lactonization and Reduction: The aldonic acids are converted to lactones, which are then reduced to produce a mixture of C-1 labeled D-arabinose and D-ribose.

Table 1: Key Steps in Cyanohydrin Synthesis for Labeled D-Arabinose

StepReactantsIntermediate/ProductIsotope Introduced
1D-Erythrose, Labeled Cyanide (e.g., Na¹³CN)Labeled Cyanohydrins¹³C at C-1
2Labeled Cyanohydrins, WaterLabeled Aldonic Acids¹³C at C-1
3Labeled Aldonic AcidsLabeled D-Arabinose and D-Ribose¹³C at C-1

A modification of the Sowden-Fischer synthesis provides a more direct route for the introduction of deuterium and carbon-14 at the C-1 position of D-arabinose. This method involves the condensation of a tetrose, such as D-erythrose, with a labeled nitromethane. For the synthesis of D-arabinose-1-¹⁴C, D-erythrose is condensed with nitromethane-¹⁴C (¹⁴CH₃NO₂). nrcresearchpress.com This reaction forms nitroalcohols, which are then subjected to the Nef reaction to convert the nitromethyl group into an aldehyde group, yielding a mixture of D-arabinose-1-¹⁴C and D-ribose-1-¹⁴C. nrcresearchpress.com

Similarly, for the introduction of deuterium at the C-1 position to produce D-arabinose-1-d, deuterated nitromethane (CD₃NO₂) can be utilized. The key advantage of this method is the direct incorporation of the labeled one-carbon unit.

Table 2: Comparison of Isotope Introduction via Modified Sowden-Fischer Procedure

Target CompoundStarting AldoseLabeled ReagentKey Reaction
D-Arabinose-1-¹⁴CD-ErythroseNitromethane-¹⁴CCondensation and Nef Reaction
This compoundD-ErythroseDeuterated NitromethaneCondensation and Nef Reaction

Chemo-Enzymatic and Biotechnological Routes for Labeled D-Arabinose Derivatives

Chemo-enzymatic and biotechnological approaches leverage the high specificity of enzymes to achieve stereospecific labeling and to synthesize complex D-arabinose-derived molecules for research.

Enzymatic methods offer a high degree of stereospecificity in the synthesis of labeled sugars. While direct enzymatic synthesis of this compound is not extensively documented, enzymatic reactions can be employed to selectively modify chemically synthesized labeled precursors. For instance, isomerases or epimerases could potentially be used to convert a more readily available labeled sugar into the desired labeled D-arabinose derivative.

An example of a chemo-enzymatic approach involves the chemical synthesis of a mixture of anomers, followed by the use of a specific enzyme to selectively react with one anomer, allowing for the purification of the other. mdpi.com This principle could be applied to a mixture of labeled D-arabinose and its epimer, D-ribose, produced from chemical synthesis. An enzyme that specifically acts on the D-ribose could be used to facilitate the separation and purification of the labeled D-arabinose.

D-arabinose serves as a precursor for the synthesis of various research molecules, including nucleoside analogues used as tracers in medical imaging. acs.org For example, D-arabinose can be converted into protected derivatives which are then coupled with heterocyclic bases to form nucleosides. acs.org These nucleosides can be further modified, for instance, by tosylation at the C-5 position, to create precursors for radiolabeled tracers used in positron emission tomography (PET) to image conditions like hypoxia. acs.org The synthesis of these complex molecules often involves multiple chemical steps, where a labeled D-arabinose starting material would result in a final labeled research molecule.

Nucleotide sugars are crucial intermediates in carbohydrate metabolism and the biosynthesis of complex glycans. nih.gov Chemo-enzymatic strategies have been developed for the synthesis of nucleotide sugar precursors derived from arabinose. frontiersin.orgfrontiersin.org A common approach involves the chemical synthesis of a sugar-1-phosphate, which is then enzymatically coupled with a nucleoside triphosphate (NTP) to form the corresponding nucleotide sugar. nih.govfrontiersin.orgfrontiersin.org

For instance, a facile three-step procedure has been reported for the synthesis of UDP-β-L-arabinose. frontiersin.org This method involves the chemical synthesis of arabinose-1-phosphate from L-arabinose, followed by an enzymatic reaction with a UDP-sugar pyrophosphorylase to produce UDP-β-L-arabinose. frontiersin.org This strategy bypasses the need for protection strategies and advanced purification techniques, taking advantage of the selectivity of enzyme catalysis. frontiersin.org Such chemo-enzymatic methods could be adapted to use labeled D-arabinose as a starting material to generate labeled nucleotide sugar precursors for various research applications. frontiersin.orgfrontiersin.org

Isotope Tracing and Metabolic Pathway Elucidation Using D Arabinose 1 D

Analysis of Carbohydrate Catabolism Pathways in Model Organisms

The catabolism of D-arabinose has been studied in several model organisms, with distinct pathways identified. The use of D-Arabinose-1-d allows for precise tracking of the C1 carbon and its attached deuterium (B1214612), distinguishing it from endogenous pools of the sugar and confirming the metabolic intermediates.

In prokaryotes such as Escherichia coli, D-arabinose is catabolized through a pathway that leverages enzymes from the L-fucose metabolic system. nih.govasm.org Wild-type E. coli K-12 cannot typically grow on D-arabinose because the necessary enzymes are not induced. nih.gov However, in mutant strains capable of utilizing D-arabinose, the sugar is seen to enter a specific catabolic sequence. nih.govnih.gov Studies have shown that growth on L-fucose induces the enzymes required for D-arabinose degradation. nih.gov

The catabolic pathway in these bacteria proceeds as follows:

Isomerization: D-arabinose is converted to D-ribulose.

Phosphorylation: D-ribulose is phosphorylated to form D-ribulose-1-phosphate.

Cleavage: D-ribulose-1-phosphate is cleaved into dihydroxyacetone phosphate (B84403) (DHAP) and glycolaldehyde. nih.govnih.gov

When using this compound as a tracer, the deuterium label is retained on the C1 carbon during the isomerization to D-ribulose. This labeled intermediate can then be tracked through the subsequent phosphorylation and cleavage steps using techniques like mass spectrometry, confirming the flux through this specific pathway.

StepSubstrateEnzyme (from L-fucose pathway)ProductFate of Deuterium Label (from this compound)
1D-ArabinoseL-Fucose IsomeraseD-RibuloseRetained on C1 of D-Ribulose
2D-RibuloseL-FuculokinaseD-Ribulose-1-PhosphateRetained on C1 of D-Ribulose-1-Phosphate
3D-Ribulose-1-PhosphateL-Fuculose-1-Phosphate Aldolase (B8822740)Dihydroxyacetone Phosphate + GlycolaldehydeTransferred to C1 of Glycolaldehyde

An alternative pathway for D-arabinose metabolism involves the enzyme D-arabinose 1-dehydrogenase (EC 1.1.1.116). wikipedia.org This enzyme is an oxidoreductase that catalyzes the oxidation of D-arabinose at the C1 position. The systematic name for this enzyme is D-arabinose:NAD+ 1-oxidoreductase. wikipedia.org

The reaction catalyzed by this enzyme is: D-arabinose + NAD+ ⇌ D-arabinono-1,4-lactone + NADH + H+ wikipedia.org

This metabolic route is distinct from the isomerization pathway seen in E. coli. The use of this compound is particularly well-suited for studying this reaction. The deuterium atom at the C1 position is directly removed during the oxidation process. This allows for kinetic isotope effect studies and provides a clear method to trace the reaction by monitoring the formation of deuterated NADH (NADH-d). The resulting product, D-arabinono-1,4-lactone, can subsequently enter other metabolic pathways. This enzyme has been identified in various organisms, including bacteria and mammals. wikipedia.org

The catabolic pathway in E. coli relies on the promiscuous activity of L-fucose pathway enzymes on D-arabinose and its derivatives. nih.gov

D-Ribulose Formation: L-fucose isomerase, which normally converts L-fucose to L-fuculose, also catalyzes the isomerization of D-arabinose to D-ribulose. nih.gov

D-Ribulose-1-Phosphate Formation: L-fuculokinase is responsible for the phosphorylation of D-ribulose at the C1 position, producing D-ribulose-1-phosphate. nih.gov Studies purifying the kinase responsible for this step showed that the activities for L-fuculose and D-ribulose were inseparable, suggesting a single enzyme is responsible for both phosphorylations. nih.gov The product was confirmed to be phosphorylated at the C1 position, not the C5 position. nih.gov

The identity of these intermediates is crucial for understanding the pathway. Using this compound allows for unambiguous confirmation of these steps. The deuterium label would be present on D-ribulose and subsequently on D-ribulose-1-phosphate, allowing for their detection and quantification in complex biological samples. The final cleavage of labeled D-ribulose-1-phosphate yields glycolaldehyde containing the deuterium label, confirming the complete sequence of the pathway. nih.govnih.gov

Biosynthetic Pathway Delineation in Eukaryotic Systems and Microbial Models

In contrast to catabolism, D-arabinose also serves as a building block for essential molecules in certain organisms. Isotopic tracers are fundamental to delineating these biosynthetic routes, often starting from central carbon metabolism.

While the breakdown of D-arabinose is important, its synthesis is critical in organisms that use it for specialized glycoconjugates. In eukaryotes such as the trypanosomatid Crithidia fasciculata, D-arabinose is synthesized from D-glucose. nih.govdundee.ac.uk The biosynthetic route from D-glucose to D-arabinose in these organisms was previously unknown but has been elucidated using positionally labeled [13C]-D-glucose tracers. nih.govdundee.ac.uk

The proposed pathway involves the following key steps:

D-glucose enters the Pentose (B10789219) Phosphate Pathway (PPP) , where it is converted to D-ribulose-5-phosphate (D-Ru-5P). nih.gov

D-Ru-5P is then isomerized to D-arabinose-5-phosphate (D-Ara-5P). nih.govdundee.ac.uk

Finally, D-Ara-5P is dephosphorylated to yield D-arabinose. nih.gov

This process demonstrates how a central metabolite like glucose can be channeled into the synthesis of specialized sugars. While this compound is used to trace catabolism, the principles of isotope tracing are the same. Labeled glucose tracers allow for the tracking of carbon atoms as they flow through the PPP and into the D-arabinose backbone. nih.govdundee.ac.uk

Starting MetaboliteKey PathwayIntermediate 1Intermediate 2Final Product
D-GlucosePentose Phosphate PathwayD-Ribulose-5-PhosphateD-Arabinose-5-PhosphateD-Arabinose

In certain parasites like Leishmania major and Crithidia fasciculata, D-arabinose is a precursor for the nucleotide sugar GDP-D-arabinopyranose (GDP-D-Arap). nih.govnih.gov This activated sugar is essential for the synthesis of complex cell-surface glycoconjugates, such as lipophosphoglycan (LPG). nih.gov

The biosynthesis of GDP-D-Arap from D-arabinose occurs via a salvage pathway:

D-arabinose is first phosphorylated by an arabinokinase to form D-arabinose-1-phosphate. nih.gov

This intermediate is then condensed with GTP by a pyrophosphorylase to yield GDP-D-arabinopyranose. nih.gov

Tracing this pathway with this compound would involve monitoring the incorporation of the deuterium label first into the D-arabinose-1-phosphate pool and subsequently into the final GDP-D-Arap product. This allows for the direct measurement of flux through the salvage pathway and helps quantify the synthesis of essential glycoconjugates. An enzymatic method for synthesizing labeled GDP-D-[3H]arabinose has been developed to facilitate such studies. nih.gov

Metabolic Flux Analysis in Controlled Biological Research Systems

Isotope tracing using deuterated substrates like this compound is a powerful technique for elucidating metabolic pathways and quantifying the rate of intracellular reactions, a practice known as metabolic flux analysis (MFA). nih.govnih.govcreative-proteomics.com By introducing a labeled compound into a biological system, researchers can track the path of the deuterium atom as it is incorporated into various downstream metabolites. This approach provides a dynamic view of cellular metabolism that is not achievable with unlabeled experiments. nih.govnih.gov The analysis of the isotopic labeling patterns in intermediates and end-products allows for the calculation of metabolic fluxes, revealing the relative activity of different pathways. nih.govnih.govnih.govnih.gov Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to detect and quantify the incorporation of stable isotopes into these molecules. nih.govnih.govnih.gov

Quantification of Carbon Flow through Pentose Metabolism

The use of this compound is particularly valuable for quantifying the carbon flow through pentose metabolism. In many bacteria, such as Escherichia coli, D-arabinose is catabolized by entering the pentose phosphate pathway (PPP). nih.gov The pathway for D-arabinose degradation often involves its conversion to D-ribulose and subsequent phosphorylation to D-ribulose-5-phosphate, which is a central intermediate of the PPP. nih.govnih.gov

When this compound is supplied as a carbon source, the deuterium label at the C1 position can be traced as it moves through the network of reactions. The PPP consists of an oxidative branch, which generates NADPH, and a non-oxidative branch, which involves a series of reversible carbon-shuffling reactions catalyzed by transketolase and transaldolase. nih.govbiorxiv.org These reactions interconvert pentose phosphates (5-carbon sugars) with intermediates of the glycolytic pathway, such as fructose-6-phosphate (a 6-carbon sugar) and glyceraldehyde-3-phosphate (a 3-carbon sugar). biorxiv.org

By measuring the abundance and position of the deuterium label in these key intermediates, metabolic flux analysis can determine the relative rates of competing and interconnected pathways. nih.govnih.gov For instance, the degree of deuterium incorporation into fructose-6-phosphate can reveal the flux of carbon from the PPP back into glycolysis. This quantitative understanding is crucial for metabolic engineering efforts aimed at optimizing the production of specific compounds. aiche.org

The following table illustrates hypothetical data from a metabolic flux experiment using this compound to quantify carbon flow distribution between the Pentose Phosphate Pathway and Glycolysis in a microbial culture.

MetaboliteIsotope Enrichment (%)Inferred Flux Distribution
Ribose-5-Phosphate95%High entry of arabinose into the PPP.
Xylulose-5-Phosphate92%Active non-oxidative PPP.
Fructose-6-Phosphate35%Significant carbon recycling from PPP to Glycolysis.
Glyceraldehyde-3-Phosphate33%Consistent with PPP-Glycolysis interchange.
Pyruvate28%Downstream flux towards central metabolism.

This interactive table demonstrates how the percentage of each metabolite pool containing the deuterium label is used to calculate the distribution of carbon flow through interconnected pathways.

Identification of Novel Fermentation Products from D-Arabinose Substrates

Stable isotope tracing with this compound is also a highly effective method for discovering and identifying novel fermentation products. asm.orgmdpi.com When microorganisms are cultured with this compound as the primary or sole carbon source, the deuterium label will be incorporated into all metabolic products derived from it. asm.orgnih.gov This includes not only common fermentation products like ethanol (B145695) and organic acids but also potentially unknown or uncharacterized compounds. nih.govchemimpex.com

The discovery process typically involves analyzing the culture medium using high-resolution mass spectrometry. nih.gov By comparing the mass spectra of samples from cultures grown with labeled and unlabeled arabinose, researchers can specifically pinpoint molecules that have incorporated deuterium. A compound synthesized from this compound will exhibit a mass shift corresponding to the number of deuterium atoms it contains. This clear isotopic signature allows for the confident identification of substrate-derived products, even in a complex mixture of extracellular metabolites. asm.org

This untargeted metabolomics approach facilitates the discovery of new biochemical pathways or alternative metabolic routes for arabinose. asm.orgsciety.org Identifying novel fermentation products can lead to the discovery of valuable new biofuels, platform chemicals, or pharmaceutical precursors. chemimpex.com

The table below presents hypothetical findings from an untargeted metabolomics screen of a bacterial fermentation broth fed with this compound, leading to the identification of previously uncharacterized products.

Observed Mass (m/z)Mass Shift (vs. Unlabeled)Putative Compound IdentityDeuterium Atoms Incorporated
135.0654+1.00633-Hydroxy-4-pentenoic acid1
149.0811+1.00632,4-Dihydroxy-pentanoic acid1
163.0599+2.0126C5H8O5 (a novel polyol)2
177.0755+2.0126C6H10O5 (a novel lactone)2

This interactive table showcases how mass shifts detected by mass spectrometry can reveal the presence and identity of novel fermentation products derived directly from the this compound substrate.

Enzymological and Mechanistic Investigations Employing D Arabinose 1 D

Kinetic Isotope Effect (KIE) Studies for Elucidating Enzyme Reaction Mechanisms

Kinetic isotope effects (KIEs) quantify the change in reaction rate when an atom in a reactant molecule is replaced by one of its isotopes dalalinstitute.comlibretexts.org. For deuterated compounds like D-Arabinose-1-d, the KIE is typically expressed as the ratio of the rate constant for the protio (hydrogen-containing) substrate to that of the deuterated substrate (kH/kD) google.comportico.org. These effects arise from differences in zero-point energies (ZPEs) between isotopic forms, which influence the activation energy of a reaction google.comepfl.chprinceton.edu. A significant KIE indicates that the bond involving the labeled atom is involved in the rate-limiting step of the reaction dalalinstitute.comgoogle.com.

Primary Deuterium (B1214612) Kinetic Isotope Effects at the C-1 Position

A primary deuterium kinetic isotope effect is observed when the isotopically labeled atom is directly involved in the bond-breaking or bond-forming step that dictates the reaction rate dalalinstitute.comlibretexts.org. When this compound is used, a primary KIE at the C-1 position would be measured if the enzymatic reaction involves the cleavage of the C1-D bond or the formation of a new bond at C-1 during the rate-determining step epfl.ch. Enzymes that catalyze reactions at the anomeric carbon, such as dehydrogenases oxidizing C-1 or isomerases rearranging the sugar structure, are prime candidates for exhibiting primary KIEs with this compound. The magnitude of the KIE is sensitive to the extent of bond breaking or formation in the transition state snnu.edu.cn. For instance, a KIE value significantly greater than 2 (e.g., 3-7 or higher) typically signifies that the C-D bond cleavage is involved in the rate-determining step portico.org.

Assessment of Rate-Limiting Steps in D-Arabinose Transforming Enzymes

The primary KIE measured using this compound directly aids in identifying the rate-limiting step in enzymes that process D-arabinose. For example, D-arabinose dehydrogenases catalyze the oxidation of D-arabinose at the C-1 position, typically involving hydride transfer to a cofactor like NAD(P)+ wikipedia.org. If this hydride transfer is the slowest step, a substantial primary KIE would be observed for this compound epfl.ch. Similarly, enzymes like D-arabinose isomerases, which convert D-arabinose to D-ribulose via an ene-diol mechanism genome.jp, may involve bond rearrangements at C-1. Using this compound in KIE studies can help determine if the C-1 position participates in the rate-limiting bond-making or bond-breaking event during the isomerization process. A large KIE would strongly suggest that the C-1 position is kinetically significant in the enzyme's catalytic cycle google.comnih.gov.

Enzyme Characterization and Substrate Specificity Analysis in a Research Context

Beyond mechanistic insights, this compound can be employed in characterizing the functional properties and substrate specificity of enzymes that metabolize D-arabinose.

Functional Analysis of D-Arabinose Reductases and Dehydrogenases

D-Arabinose dehydrogenases, such as the NAD(P)+-dependent enzyme from Sulfolobus solfataricus pdbj.org or Saccharomyces cerevisiae wikipedia.orgnih.gov, catalyze the oxidation of D-arabinose at C-1. When studying these enzymes, this compound can be used to determine kinetic parameters like Km and kcat. Comparing these parameters with those obtained using unlabeled D-arabinose can reveal if the deuterium label affects substrate binding or catalytic turnover, providing clues about the active site's interaction with the anomeric carbon nih.govtandfonline.com. For instance, a significant difference in Km values between this compound and D-arabinose might indicate that the C-1 position plays a role in substrate recognition or binding affinity.

While D-arabinose reductases are less commonly described than dehydrogenases for D-arabinose, enzymes like D-xylose reductase (XR) from Pichia stipitis have shown activity towards D-arabinose tandfonline.comtandfonline.com. Characterizing such enzymes with this compound could similarly elucidate the mechanism of reduction at C-1 if it occurs.

Table 1: Kinetic Parameters of D-Arabinose Metabolizing Enzymes

Enzyme NameOrganismSubstrateKm (mM)kcat (s⁻¹)kcat/Km (mM⁻¹s⁻¹)Reference
D-Arabinose dehydrogenase (ARA1)Saccharomyces cerevisiaeD-Arabinose161N/AN/A nih.gov
D-Xylose reductase (XR)Pichia stipitisD-ArabinoseN/AN/A1.27 tandfonline.comtandfonline.com
D-Arabinose dehydrogenaseSulfolobus solfataricusD-ArabinoseN/AN/AN/A pdbj.org
D-Arabinose dehydrogenase (ARA1)Saccharomyces cerevisiaeDiacetyl~7~6.9~0.99 mcgill.ca
Galactose oxidase (example KIE)VariousDeuterated GalN/AN/AN/A nih.gov

Note: N/A indicates data not available or not applicable in the provided search snippets. The KIE value for Galactose oxidase serves as an example of a significant KIE (21.2) observed in a related enzymatic reaction.

Exploring Enzyme Induction and Regulation in Specific Metabolic Pathways

The study of enzyme induction and regulation in metabolic pathways often relies on understanding the specific functions and mechanisms of the enzymes involved. While this compound itself is not typically used as an inducer, its application in mechanistic studies can indirectly inform regulatory investigations. For example, if a particular D-arabinose metabolizing enzyme's activity is found to be critically dependent on the C-1 position in a rate-limiting step (as revealed by KIE studies), this knowledge can be integrated into models of pathway regulation.

In Escherichia coli, D-arabinose metabolism often utilizes enzymes from the L-fucose pathway, and both L-fucose and D-arabinose can act as inducers for these enzymes nih.govasm.orgnih.gov. However, in Pichia stipitis, genes involved in D-arabinose metabolism are noted to be partially expressed independently of specific induction by D-arabinose tandfonline.com. Understanding the precise catalytic mechanisms of these enzymes, potentially aided by this compound, contributes to a comprehensive view of how these pathways are controlled and adapted by microorganisms in response to their environment.

Applications of D Arabinose in Diverse Biological Research Systems

Microbial Physiology and Pathway Engineering Research

D-Arabinose is a valuable substrate for microbial metabolism and a target for engineering efforts aimed at enhancing bioproduct synthesis.

Microorganisms possess diverse pathways for metabolizing D-Arabinose. The bacterial pathway, involving D-arabinose isomerase (AraA), D-ribulokinase (AraB), and D-ribulose-5-phosphate 4-epimerase (AraD), converts D-Arabinose into D-xylulose-5-phosphate, a central intermediate in the pentose (B10789219) phosphate (B84403) pathway nih.govtandfonline.com. This pathway is considered redox-neutral and circumvents issues associated with fungal pathways tandfonline.com.

Significant research focuses on engineering model organisms like Saccharomyces cerevisiae (yeast) to efficiently utilize D-Arabinose for producing biofuels and chemicals. While wild-type S. cerevisiae cannot naturally metabolize pentoses like D-Arabinose, heterologous expression of bacterial D-Arabinose utilization pathways has been successful nih.govnih.gov. Studies have demonstrated that combining the bacterial D-Arabinose pathway with the overexpression of the yeast galactose permease (Gal2), which can transport arabinose, improves growth and fermentation rates nih.govnih.gov. For instance, engineering efforts have led to strains capable of producing ethanol (B145695) from D-Arabinose, with specific rates reported between 60 to 80 mg/h/g (dry weight) under oxygen-limited conditions nih.gov. Further optimizations, including evolutionary engineering and modifications to key enzymes like l-ribulokinase, have been employed to achieve faster and more efficient anaerobic fermentation of D-Arabinose nih.govmdpi.com.

Other microorganisms, such as Escherichia coli, are also targets for metabolic engineering. E. coli can be engineered to convert D-Arabinose into valuable chemicals like glycolaldehyde, a precursor for ethylene (B1197577) glycol production, by utilizing its native arabinose isomerase and ribulokinase, along with a ribulose-5-phosphate aldolase (B8822740) google.com. Research also explores engineering E. coli and other strains for the production of specific bioproducts, utilizing D-Arabinose as a carbon source tandfonline.comgoogle.com.

D-Arabinose has emerged as a molecule of interest in understanding microbial communication and community behavior, particularly in the context of quorum sensing (QS) and biofilm formation. Quorum sensing is a cell-to-cell communication mechanism that regulates gene expression based on population density, playing a critical role in biofilm development mdpi.comnih.gov.

Plant Glycobiology and Cell Wall Biosynthesis Research

In plants, D-Arabinose is a fundamental component of cell wall polysaccharides, and its metabolism and incorporation are vital for plant structure and development.

Arabinans are complex polysaccharides found in plant cell walls, primarily as side chains of pectin (B1162225) and hemicellulose nih.govontosight.ai. The metabolism of these arabinans involves enzymes like arabinanases and alpha-L-arabinofuranosidases, which break down arabinan (B1173331) into simpler sugars, including arabinose ontosight.ai. Understanding arabinan metabolism is crucial for comprehending plant cell wall structure, function, and biomass utilization ontosight.ai.

Research utilizing monoclonal antibodies has helped to characterize arabinan structures and their distribution within plant cell walls, revealing complex patterns that vary between plant tissues and species nih.gov. These antibodies can detect specific epitopes within arabinans, allowing for the investigation of their dynamics and how they are modified by enzymes such as arabinofuranosidases and arabinanases nih.gov. For instance, certain antibodies are sensitive to the action of specific glycoside hydrolases, indicating their utility in probing arabinan metabolism and structural changes nih.gov. The presence of high arabinan levels in seed cell walls and in desiccated resurrection plants suggests a role in cell wall fluidity and adaptation to abiotic stress, such as drought frontiersin.org.

D-Arabinose serves as a crucial precursor for the synthesis of various plant cell wall polymers, including pectins and arabinoxylans ontosight.aipnas.org. In plants, L-arabinose is more abundant and commonly found in cell wall polysaccharides like rhamnogalacturonan-I (RG-I) and arabinoxylans pnas.org. The biosynthesis of UDP-L-arabinopyranose (UDP-Ara), the activated precursor for arabinan synthesis, primarily occurs through the epimerization of UDP-xylose (UDP-Xyl) within the Golgi apparatus pnas.org. Subsequently, UDP-Ara is converted to UDP-arabinofuranose (UDP-Araf) and transported back into the Golgi lumen to serve as a substrate for glycosyltransferases involved in cell wall polymer assembly pnas.org.

Studies using radiolabeled L-[³H]arabinose in cultured spinach cells have demonstrated its incorporation into nucleotide sugar precursors like UDP-β-L-arabinopyranose and UDP-α-D-xylopyranose, which are then used for the synthesis of arabinans and xylans nih.gov. This research highlights the sequential metabolic steps and the role of UDP-arabinose derivatives as immediate precursors for arabinan and xylan (B1165943) residues in plant polysaccharides nih.gov. While L-arabinose is the predominant form in plant glycans, research is also exploring the pathways for D-arabinose in eukaryotes, where it is an intermediate in the biosynthesis of D-erythroascorbate and complex glycoconjugates nih.gov.

Advanced Analytical Methodologies for D Arabinose 1 D Detection and Quantification in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy offers powerful, non-destructive methods for elucidating molecular structures and quantifying compounds in complex mixtures. The application of NMR to D-Arabinose-1-d leverages its ability to distinguish between different isotopic forms and to provide detailed structural information.

Isotope-Resolved ¹H, ¹³C, and ²H NMR for Structural Elucidation and Metabolic Tracing

Deuterium (B1214612) labeling, as present in this compound, is particularly useful for metabolic tracing and structural studies. By incorporating deuterium at specific positions, researchers can follow the metabolic fate of the compound or simplify complex NMR spectra.

Structural Elucidation: ¹H and ¹³C NMR are standard techniques for determining the structure of carbohydrates. The presence of deuterium in this compound can influence the NMR spectra, for example, by reducing the intensity of signals corresponding to deuterated protons in ¹H NMR, or by providing distinct signals in ²H NMR. This can aid in confirming the site of deuteration and understanding the molecular environment. For instance, studies on deuterated carbohydrates have shown that ¹H NMR can confirm deuteration by a decrease in proton signals relative to non-exchanged peaks rsc.org.

Metabolic Tracing: ²H NMR, in conjunction with ¹H and ¹³C NMR, is invaluable for metabolic tracing. Deuterium-labeled compounds can be introduced into biological systems, and their incorporation into various metabolic products can be tracked by monitoring the deuterium signal. This approach has been used to study the uptake of deuterated sugars by bacteria, demonstrating the sensitivity of ion beam analysis for detecting deuterium rsc.org. While direct studies on this compound for metabolic tracing are not extensively detailed in the provided snippets, the principles applied to other deuterated carbohydrates are directly transferable. For example, deuterated glucose has been used to study gluconeogenesis acs.orgmit.edu.

Quantitative NMR (qNMR) for Metabolite Profiling in Complex Biological Mixtures

Quantitative NMR (qNMR) is a robust technique for determining the concentration of metabolites in biological samples without the need for extensive sample preparation or separation.

Metabolite Profiling: qNMR allows for the simultaneous identification and quantification of multiple metabolites within complex biological mixtures like biofluids mdpi.comresearchgate.netresearchgate.net. By integrating the area of specific NMR signals, which are proportional to the number of protons, the concentration of a compound can be accurately determined. This method is particularly useful for this compound when it is present in biological matrices.

Internal Standardization: The use of internal standards with known concentrations is a common practice in qNMR to ensure accuracy and precision mdpi.comresearchgate.net. Deuterated compounds often serve as ideal internal standards due to their distinct NMR signals, allowing for precise quantification of the analyte. While specific internal standards for this compound are not detailed, the principle of using isotopically labeled compounds in qNMR is well-established isotope.com. For instance, ¹³C-labeled D-arabinose is available and used in biomolecular NMR and metabolism studies isotope.com.

Mass Spectrometry (MS)-Based Techniques

Mass spectrometry offers high sensitivity and specificity for the identification and quantification of molecules, making it a cornerstone in the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification and Profiling

GC-MS is a widely used technique for analyzing volatile and semi-volatile compounds, including carbohydrates after appropriate derivatization.

Metabolite Identification and Profiling: D-arabinose has been analyzed using GC-MS after derivatization, typically with trimethylsilylation masonaco.orgcabidigitallibrary.org. This process converts the non-volatile sugar into a more volatile derivative suitable for GC separation. The GC-MS chromatogram can then reveal the presence of D-arabinose, and the mass spectrum aids in its identification. Studies have shown that GC-MS can separate isomeric arabinose forms and that tautomeric isomerization can complicate analyses of complex mixtures masonaco.org. GC-MS has been successfully applied to quantify D-arabinose in urine samples, particularly in the context of tuberculosis diagnosis, where it serves as a biomarker bioanalysis-zone.comnih.govnih.govplos.org. The method can achieve detection limits as low as 10 ng/mL for D-arabinose bioanalysis-zone.com.

Isomeric Separation: The ability to separate D-arabinose from L-arabinose is crucial for accurate analysis. This can be achieved using chiral GC columns bioanalysis-zone.com.

Application of Isotopic Dilution Mass Spectrometry for Precise Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a gold standard for accurate quantification, especially when using isotopically labeled internal standards.

Precise Quantification: IDMS relies on the principle that an isotopically labeled analog of the analyte (e.g., a deuterated or ¹³C-labeled version of D-arabinose) behaves identically to the analyte during sample preparation and analysis, except for its mass. By adding a known amount of the labeled standard, the concentration of the native analyte can be precisely determined by comparing the ratio of the analyte's signal to the labeled standard's signal in the mass spectrometer nih.gov. This technique is highly valuable for quantifying this compound in complex biological matrices where matrix effects can interfere with other quantification methods. For instance, ¹³C-labeled D-arabinose has been used as an internal standard in GC/MS for quantifying D-arabinose nih.govplos.org.

Methodological Development for Biomarker Research utilizing D-Arabinose as a Surrogate

D-arabinose has been identified as a potential biomarker in various research contexts, particularly for the diagnosis of tuberculosis, where it is considered a surrogate marker for lipoarabinomannan (LAM) in the cell wall of Mycobacterium tuberculosis bioanalysis-zone.comnih.govnih.gov.

Biomarker Research: The development of sensitive and specific analytical methods is key to utilizing D-arabinose as a biomarker. GC-MS/MS has been optimized for the detection of D-arabinose in urine for TB diagnosis, offering improved sensitivity and specificity over older methods bioanalysis-zone.com. Research has focused on validating the presence of D-arabinose in clinical samples and correlating it with disease states nih.govnih.gov. For example, studies have quantified D-arabinose in urine samples from patients with and without culture-confirmed tuberculosis, finding it present in TB-positive samples nih.gov. The use of D-arabinose as a surrogate marker highlights the importance of accurate quantification methods in clinical research.

Future Perspectives and Emerging Research Avenues for D Arabinose 1 D

Integration with Systems Biology and Multi-Omics Approaches in Metabolic Studies

The future integration of D-Arabinose-1-d into systems biology frameworks promises to unlock deeper insights into cellular metabolic networks. As a labeled tracer, this compound can provide crucial data for quantitative metabolic flux analysis (MFA) rsc.orgresearchgate.netosti.govnih.govcortecnet.com. By tracking the incorporation of deuterium (B1214612) from this compound into various metabolites, researchers can map the dynamic flow of carbon and energy through complex pathways. This data, when combined with multi-omics datasets—including genomics, transcriptomics, proteomics, and metabolomics—will enable a holistic understanding of cellular responses to metabolic perturbations nih.govnrel.govmdpi.com. For instance, correlating this compound flux patterns with gene expression data could reveal how changes in enzyme abundance or activity influence metabolic channeling. Similarly, integrating flux data with proteomic information might identify key regulatory proteins that control D-arabinose metabolism or its integration into central carbon pathways. Such comprehensive analyses are essential for building predictive models of cellular behavior and for identifying novel targets for metabolic engineering or therapeutic intervention. Future studies could employ this compound to elucidate the metabolic fate of pentose (B10789219) sugars in diverse organisms and under various environmental conditions, contributing to a more complete systems-level understanding of carbohydrate utilization tandfonline.comtandfonline.comnih.gov.

Development of Novel Isotope Labeling Strategies and Advanced Analytical Tools

The utility of this compound as a research tool is intrinsically linked to the sophistication of its synthesis and detection. Future research will likely focus on developing highly specific and efficient methods for synthesizing this compound with exceptional isotopic purity, ensuring accurate tracing of metabolic pathways nist.govunl.ptrsc.orgresearchgate.net. Advancements in mass spectrometry (MS), particularly high-resolution techniques like LC-MS/MS and GC-MS, will be critical for the sensitive and precise quantification of this compound and its labeled derivatives in complex biological matrices rsc.orgsigmaaldrich.comnih.govresearchgate.net. Furthermore, the development of novel analytical tools, such as advanced NMR spectroscopy techniques, could offer complementary information on the structural and dynamic aspects of D-arabinose metabolism within cellular environments unl.ptualberta.cautoronto.ca. Exploring alternative labeling patterns beyond the C1 position, or combining deuterium labeling with stable isotopes like ¹³C, could provide even richer datasets for metabolic flux analysis, enabling the resolution of more intricate metabolic networks and the identification of previously uncharacterized metabolic intermediates or pathways cortecnet.comresearchgate.net. The application of computational tools for data analysis, including machine learning and multivariate statistics, will be indispensable for processing the large datasets generated by these advanced analytical techniques rsc.orgnrel.govnih.govb-plannow.comamanet.orgnih.gov.

Untapped Research Potentials in Enzyme Catalysis and Metabolic Engineering Applications

This compound holds significant untapped potential in the study of enzyme catalysis and the advancement of metabolic engineering. As a labeled substrate, it can serve as a powerful probe for characterizing the kinetics and mechanisms of enzymes involved in D-arabinose metabolism, such as D-arabinose dehydrogenases and isomerases frontiersin.orgnih.govnih.gov. By monitoring the conversion of this compound, researchers can determine kinetic parameters (e.g., Km, Vmax) and elucidate reaction intermediates with enhanced precision. In metabolic engineering, this compound can be instrumental in validating the efficiency and flux distribution of engineered pathways in microbial cell factories. For example, its use can help confirm the successful incorporation of D-arabinose into synthetic pathways for producing biofuels, pharmaceuticals, or specialty chemicals tandfonline.comfrontiersin.orgresearchgate.net. Future applications could involve employing this compound to optimize biocatalytic processes, such as the production of rare sugars or other high-value compounds, by providing direct feedback on pathway performance. Furthermore, understanding how D-arabinose metabolism influences cellular physiology, such as virulence factor regulation in pathogens or energy metabolism in host cells, can be further explored using labeled D-arabinose tandfonline.comnih.govnih.gov. This could lead to novel strategies for controlling microbial pathogenesis or for developing therapeutic agents that target specific metabolic vulnerabilities.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing D-Arabinose-1-d and ensuring isotopic purity?

  • Methodological Answer : Synthesis typically involves deuteration at the C1 position via catalytic exchange or enzymatic methods. Isotopic purity (>98%) should be verified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Purification via high-performance liquid chromatography (HPLC) with deuterium-compatible solvents is critical. Researchers must document reaction conditions (e.g., temperature, pH) and validate purity through triplicate analytical runs .

Q. How can researchers characterize the structural and isotopic integrity of this compound using spectroscopic techniques?

  • Methodological Answer : NMR (¹H, ¹³C, and ²H NMR) identifies deuteration sites and structural conformation, while MS (e.g., ESI-TOF) quantifies isotopic enrichment. Comparative analysis with non-deuterated D-arabinose controls is essential. Researchers should calibrate instruments using certified reference materials and report signal-to-noise ratios to ensure data reliability .

Q. What are the critical considerations when designing in vitro experiments to study this compound’s metabolic pathways?

  • Methodological Answer : Use isotopically labeled media to track metabolic flux. Control for deuterium kinetic isotope effects (KIEs) by comparing reaction rates with non-deuterated substrates. Replicate experiments across multiple cell lines (e.g., bacterial vs. mammalian) to assess pathway conservation. Document buffer composition and incubation times to ensure reproducibility .

Advanced Research Questions

Q. How do deuterium isotope effects influence the kinetic parameters of enzymatic reactions involving this compound compared to its non-deuterated counterpart?

  • Methodological Answer : Conduct steady-state kinetics (e.g., Michaelis-Menten assays) under controlled pH and temperature. Calculate KIEs using kcatH/kcatDk_{cat}^{H}/k_{cat}^{D} and KMH/KMDK_M^{H}/K_M^{D}. Use computational tools (e.g., density functional theory) to model transition states. Address contradictions in literature by standardizing assay conditions and reporting confidence intervals for kinetic measurements .

Q. What advanced computational models are suitable for predicting the isotopic effects of this compound in biological systems?

  • Methodological Answer : Molecular dynamics (MD) simulations with force fields parameterized for deuterium (e.g., CHARMM-D) can predict conformational changes. Quantum mechanics/molecular mechanics (QM/MM) models assess bond vibrational differences. Validate predictions with experimental data from neutron diffraction or infrared spectroscopy. Ensure model transparency by publishing raw simulation datasets .

Q. How can contradictory data on the stability of deuterated sugars like this compound under varying pH conditions be systematically analyzed?

  • Methodological Answer : Perform accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Use Arrhenius equations to extrapolate degradation rates. Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., buffer ions, light exposure). Reconcile contradictions by replicating studies in independent labs and publishing raw chromatograms .

Methodological Frameworks

  • Formulating Research Questions : Align questions with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, “How does this compound alter glycosylation patterns in E. coli?” meets specificity and novelty benchmarks .
  • Data Contradiction Analysis : Use triangulation (e.g., spectroscopic, computational, and enzymatic data) to resolve discrepancies. Transparently report limitations (e.g., instrument sensitivity thresholds) .

Ethical and Reporting Standards

  • Adhere to journal guidelines for structured abstracts (Objectives, Methods, Results, Conclusions) and keyword selection (e.g., “deuterated sugars,” “isotope effects”) .
  • Avoid non-standard abbreviations (e.g., “D-Ara-1-d” is unacceptable; use “this compound”) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.